苯甲酰-L-精氨酸乙酯

描述

Benzoyl-L-arginine ethyl ester (BAEE) is a nonpeptide substrate of proteases and deiminases . It has been used as a substrate for the relative quantification of trypsin activity . BAEE has also been used as a substrate for the activity of subtilisins, kallikreins, and protein arginine deiminase 4 (PAD4) . It is also useful for trypsin determination and has a vasodilatory property in rat pulmonary artery and lung tissues .

Molecular Structure Analysis

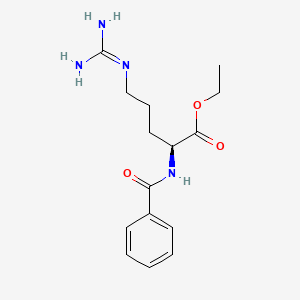

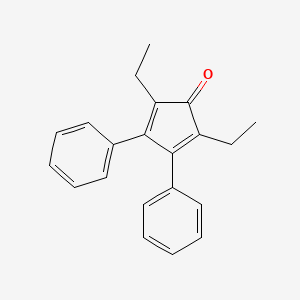

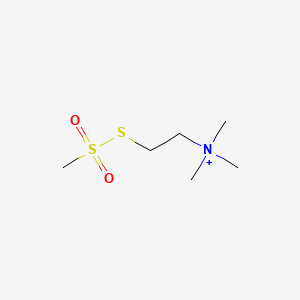

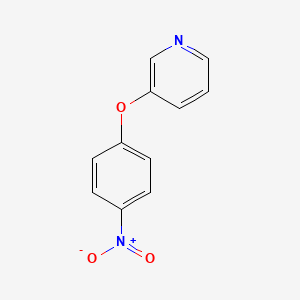

The molecular formula of BAEE is C15H22N4O3 . Its average mass is 306.360 Da and its monoisotopic mass is 306.169189 Da . A detailed structural and spectroscopic characterization of BAEE has been reported .Chemical Reactions Analysis

BAEE is used as a substrate in various enzymatic reactions. For instance, it is used in the enzymatic assay of trypsin . The reaction involves the hydrolysis of BAEE, which is dependent on the pH of the solution .Physical And Chemical Properties Analysis

BAEE is a powder that is soluble in water . Its solubility in water is 50 mg/mL, and the solution appears clear and colorless . It is recommended to store BAEE at a temperature between 2-8°C .科学研究应用

扩血管作用

苯甲酰-L-精氨酸乙酯(BAEE)已被研究其对心血管功能的影响,特别是其扩血管特性。研究表明,BAEE可以显著降低孤立豚鼠心脏的冠状灌注压,呈剂量依赖性。这种效应归因于内皮依赖性松弛因子(EDRF)类物质的生成,表明在血管松弛和心血管疾病的潜在治疗应用中发挥作用(Thomas, Farhat, Myers, & Ramwell, 1990)。

酶动力学和生化反应

BAEE已被用于研究酶动力学,特别是在由不同品系的枯草芽孢杆菌催化的反应中。这些研究有助于理解酶-底物相互作用机制和酶促水解过程,这在各种生化途径中是基础(Glazer, 1967)。

蛇毒中的酶研究

从蛇毒中分离出了水解BAEE的酶,特别是从Agkistrodon contortrix laticinctus中。这项研究有助于更广泛地了解蛇毒的生化特性以及这些酶在生化研究中的潜在应用(Toom, Solie, & Tu, 1970)。

分子结构和稳定性分析

BAEE已成为研究多肽和蛋白质聚合递送系统的模型化合物。热分析技术已被用于表征其晶体结构和热稳定性,为了解其在制药配方中的行为提供了见解(Fonseca等,2012)。

抑制胰岛素刺激的磷酸化

研究探讨了BAEE对胰岛素受体的胰岛素刺激磷酸化的抑制作用。这些发现在了解胰岛素信号通路及其调节方面具有重要意义,对糖尿病研究有着重要意义(Tamura et al., 1984)。

作用机制

安全和危害

BAEE may cause respiratory tract irritation and may be harmful if absorbed through the skin . It may cause skin and eye irritation and may be harmful if swallowed . It is recommended to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance is advised .

属性

IUPAC Name |

ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDHCCVUYCIGSW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2645-08-1 (mono-hydrochloride) | |

| Record name | Benzoylarginine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50914183 | |

| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoyl-L-arginine ethyl ester | |

CAS RN |

971-21-1 | |

| Record name | Benzoylarginine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1595266.png)

![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B1595281.png)